molecular formula C7H11N3O3 B1681708 Secnidazole CAS No. 3366-95-8

Secnidazole

Katalognummer B1681708
CAS-Nummer: 3366-95-8
Molekulargewicht: 185.18 g/mol
InChI-Schlüssel: KPQZUUQMTUIKBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Secnidazole is a second-generation 5-nitroimidazole antimicrobial agent . It is used to treat vaginal infection (vaginosis) caused by bacteria in adult women and trichomoniasis (an infection of the sex organs in men or women caused by protozoa) . It is structurally related to other 5-nitroimidazoles, including Metronidazole and Tinidazole .


Synthesis Analysis

Secnidazole has been synthesized through the reaction of Secnidazole drug with AuCl3, PtCl2, PdCl2, AgNO3 salts . The structures of the synthesized complexes were elucidated using elemental analysis, molar conductivity, thermal analysis, IR, 1H-NMR and UV-Vis spectroscopy .


Molecular Structure Analysis

Secnidazole crystallizes as a hemihydrate, which belongs to a monoclinic system having space group P2 (1)/c, with a = 12.424 A, b = 12.187 A, c = 6.662 A, and beta = 100.9 degrees . The optimized geometries and total energies of different conformers of the secnidazole molecule have been determined by the method of density functional theory (DFT) .


Chemical Reactions Analysis

Secnidazole has been found to be metabolized to a limited extent predominantly by CYP3A4 and CYP3A5 among a panel of cDNA-expressed enzymes . It has also been found that secnidazole inhibits CYP2C19 and CYP3A4 .


Physical And Chemical Properties Analysis

Secnidazole has a molecular formula of C7H11N3O3 and a molecular weight of 185.18 g/mol . It is a C-nitro compound, a member of imidazoles and a secondary alcohol .

Wissenschaftliche Forschungsanwendungen

1. Mitigator of Serratia marcescens Virulence

  • Summary of Application: Secnidazole has been found to have anti-virulence activities against a clinical isolate of Serratia marcescens, an opportunistic pathogen that causes diverse nosocomial infections . The effects of secnidazole at sub-inhibitory concentrations on virulence factors, swarming motility, biofilm formation, proteases, hemolysin activity, and prodigiosin production were evaluated .
  • Methods of Application: Serratia marcescens was cultured in the presence or absence of secnidazole at sub-MIC (2 mg/mL) .
  • Results or Outcomes: The study suggests that secnidazole has potent anti-virulence and anti-QS activities .

2. Synthesis of Secnidazole Metal Complexes

  • Summary of Application: Four new Secnidazole metal complexes have been synthesized through the reaction of Secnidazole drug with AuCl3, PtCl2, PdCl2, AgNO3 salts . These complexes were found to possess better antibacterial activity against most of the selected bacteria species than the free drug .
  • Methods of Application: The structures of the synthesized complexes were elucidated using elemental analysis, molar conductivity, thermal analysis, IR, 1H-NMR and UV-Vis spectroscopy .
  • Results or Outcomes: The Ag-complex was found to possess a potent anticancer activity against MCF-7 cell line .

3. Treatment of Trichomoniasis

  • Summary of Application: Secnidazole has been used in the treatment of Trichomoniasis, the most prevalent nonviral sexually transmitted infection . A single oral 2 g dose of secnidazole was associated with significantly higher microbiological cure rates vs placebo .
  • Methods of Application: Women with Trichomonas vaginalis were randomized to single-dose oral secnidazole 2 g or placebo .
  • Results or Outcomes: Cure rates were significantly higher in the secnidazole vs placebo group . Cure rates were 100% in women with human immunodeficiency virus (HIV) and 95.2% in women with bacterial vaginosis (BV) .

4. Treatment of Bacterial Vaginosis

  • Summary of Application: Secnidazole has been used in the treatment of Bacterial Vaginosis (BV) . The effectiveness of secnidazole for treatment of BV was investigated .
  • Methods of Application: The Cochrane Library, MEDLINE (PubMed), Scopus, and Web of Science were searched for studies assessing the effect of secnidazole on BV .
  • Results or Outcomes: The results of the systematic review suggest that secnidazole is effective for the treatment of BV .

5. Stability Testing of 5-Nitroimidazoles

  • Summary of Application: A new economical TLC–densitometric method has been proposed to evaluate the chemical stability of secnidazole and other 5-nitroimidazoles under stress conditions . This method can effectively separate secnidazole from its degradation products formed as a result of the stress studies .
  • Methods of Application: A forced degradation study was performed on silica gel and aqueous solutions at various pH values . The samples of the 5-nitroimidazoles were heated . TLC analyses were performed using chloroform–methanol (9:1, v/v) as the mobile phase .
  • Results or Outcomes: The proposed TLC–densitometric method is cost-effective, rapid, specific, accurate, and precise . It can analyze secnidazole and all its degradation products simultaneously .

6. Adjuvant Therapy for Resistant Bacterial Infections

  • Summary of Application: Secnidazole has been suggested as a promising anti-virulence agent that may be used as an adjuvant therapy to traditional antibacterial agents to treat resistant bacterial infections .
  • Methods of Application: The anti-virulence activities of secnidazole were evaluated on a clinical isolate of S. marcescens . The effects of secnidazole at sub-inhibitory concentrations on virulence factors were evaluated in vitro .
  • Results or Outcomes: The results suggest that secnidazole has potent anti-virulence and anti-QS activities .

Zukünftige Richtungen

Secnidazole has been approved for more than three decades in Europe, Asia, South America, and Africa and recently in the USA as a single-dose (2 g) treatment of bacterial vaginosis (BV) . It has demonstrated in vitro antimicrobial activity against BV-associated pathogens, as well as prolonged terminal elimination half-life and systemic exposure . These characteristics form the basis of effective and safe treatment of BV with a 2-g single-dose secnidazole regimen .

Eigenschaften

IUPAC Name

1-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQZUUQMTUIKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(C)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045934
Record name Secnidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14742762
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Like other 5-nitroimidazole antimicrobials, the antimicrobial and antiprotozoal activity of secnidazole is accounted for by the nitro group in the imidazole ring. Upon entering the target pathogen, the nitro group of secnidazole is reduced by bacterial or parasitic nitroreductase enzymes, producing radical anions and reactive intermediates. Radical anions and reactive intermediates cause the depletion of thiols, DNA helix damage, disruption of bacterial or parasitic protein synthesis and replication, and ultimately, cell death of susceptible isolates of Gram positive bacteria, Gram negative bacteria and _T. vaginalis_.
Record name Secnidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12834
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Secnidazole

CAS RN

3366-95-8
Record name Secnidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3366-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Secnidazole [USAN:INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003366958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Secnidazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12834
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Secnidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759812
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Secnidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Secnidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.123
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SECNIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3459K699K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Secnidazole
Reactant of Route 2
Reactant of Route 2
Secnidazole
Reactant of Route 3
Reactant of Route 3
Secnidazole
Reactant of Route 4
Reactant of Route 4
Secnidazole
Reactant of Route 5
Secnidazole
Reactant of Route 6
Secnidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.